molecular formula C12H14O3 B14309885 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one CAS No. 116206-79-2

4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one

Cat. No.: B14309885
CAS No.: 116206-79-2
M. Wt: 206.24 g/mol
InChI Key: LCOXTDMXHGIGFD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is an organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one typically involves the aldol condensation reaction. This reaction is performed under basic or acidic conditions, where an aldehyde and a ketone react to form a β-hydroxy ketone, which can then undergo dehydration to form the α,β-unsaturated ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenone backbone can be reduced to form a saturated ketone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a saturated ketone.

Scientific Research Applications

4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-pentene-2-one: Similar structure but lacks the methoxyphenyl group.

    4-Methyl-3-penten-2-one: Contains a methyl group instead of the hydroxy and methoxyphenyl groups.

    4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

116206-79-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-8(13)12(9(2)14)10-4-6-11(15-3)7-5-10/h4-7,13H,1-3H3

InChI Key

LCOXTDMXHGIGFD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)C(=O)C)O

Origin of Product

United States

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